molecular formula C19H26F3N3OS B2665614 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034469-93-5

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2665614
CAS No.: 2034469-93-5
M. Wt: 401.49
InChI Key: QXILAMJGDQEMIQ-UHFFFAOYSA-N
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Description

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiopyran ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.

    Introduction of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.

    Coupling with the Phenyl Urea: The final step involves the coupling of the piperidine intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced under specific conditions to form amines.

    Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The trifluoromethyl group can enhance binding affinity to certain targets, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may reduce its binding affinity in biological systems.

    1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-methylphenyl)urea: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3OS/c20-19(21,22)15-2-1-3-16(12-15)24-18(26)23-13-14-4-8-25(9-5-14)17-6-10-27-11-7-17/h1-3,12,14,17H,4-11,13H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILAMJGDQEMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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